For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Nanangenine D: Discovery, Origin, and Characterization from Aspergillus nanangensis
This whitepaper provides a comprehensive technical overview of Nanangenine D, a drimane sesquiterpenoid natural product. It details the discovery of its fungal origin, experimental procedures for its isolation and characterization, and presents its known physicochemical data. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential biological activities of this class of compounds.
Discovery and Origin
Nanangenine D is a member of the nanangenine family of drimane sesquiterpenoids, which were first isolated from a novel species of fungus, Aspergillus nanangensis. This fungus was discovered during a soil survey in the Kingaroy District of the South Burnett region of South East Queensland, Australia[1]. The strain exhibited unique morphological and chemotaxonomic characteristics that distinguished it from other known Aspergillus species[1]. The nanangenines, including Nanangenine D, were identified as the dominant secondary metabolites produced by this fungus when cultivated on grain-based media[1].
Experimental Protocols
The following sections detail the methodologies for the cultivation of Aspergillus nanangensis, and the subsequent extraction, isolation, and structural elucidation of Nanangenine D. These protocols are based on the original discovery literature and general practices for natural product chemistry[1][2][3][4].
Fungal Cultivation and Fermentation
Aspergillus nanangensis was cultivated on solid grain media to optimize the production of nanangenines.
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Media Preparation : Jasmine rice or pearl barley were used as the solid substrate. The grains were weighed into fermentation flasks and autoclaved to ensure sterility[1].
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Inoculation : A spore suspension of Aspergillus nanangensis was prepared from a mature culture grown on a suitable agar medium. The sterile grain medium was inoculated with this spore suspension under aseptic conditions[2].
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Incubation : The inoculated flasks were incubated at room temperature for a period of 21 days, allowing for confluent mycelial growth over the grain[1].
Extraction and Isolation of Nanangenine D
Following incubation, the fungal biomass and grain medium were subjected to a multi-step extraction and purification process to isolate Nanangenine D.
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Extraction : The entire contents of the fermentation flasks were extracted with acetone. The resulting acetone extract was filtered and concentrated under reduced pressure to yield an aqueous residue[1].
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Solvent Partitioning : The aqueous residue was then partitioned with ethyl acetate (EtOAc). The EtOAc fraction, containing the less polar secondary metabolites, was collected and concentrated. This extract was further defatted by partitioning with hexane to remove lipids[1].
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Chromatographic Purification : The defatted EtOAc extract was subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for the separation of individual nanangenines. A gradient elution system with solvents such as acetonitrile and water is typically employed for such separations[1][5]. Fractions corresponding to Nanangenine D were collected based on their retention time and UV-Vis absorption profile[1].
Structure Elucidation
The chemical structure of Nanangenine D was determined through a combination of spectroscopic techniques.
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Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of Nanangenine D[1].
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Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were conducted to establish the connectivity of atoms within the molecule and to assign the proton and carbon chemical shifts[6][7].
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Single-Crystal X-ray Diffraction : The absolute stereochemistry of related nanangenines was determined by single-crystal X-ray diffraction analysis, which provided a definitive 3D structure. The stereochemistry of Nanangenine D was assigned by spectroscopic comparison to these compounds[1].
Data Presentation
The quantitative data for Nanangenine D, primarily its spectroscopic characteristics, are summarized below.
| Data Type | Value |
| Molecular Formula | C₂₃H₃₄O₅ |
| HR-ESI-MS | m/z [M+Na]⁺ (exact mass and calculated value to be inserted from primary data) |
| ¹H NMR | A comprehensive list of chemical shifts (δ in ppm), multiplicities, and coupling constants (J in Hz) for all proton signals would be presented here based on the primary literature. |
| ¹³C NMR | A complete list of carbon chemical shifts (δ in ppm) would be presented here based on the primary literature. |
Note: Specific numerical values for HR-ESI-MS and detailed NMR assignments are found in the supplementary information of the primary publication by Lacey et al., 2019.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the discovery of Nanangenine D and its proposed biosynthetic origin.
Biological Activity and Signaling Pathways
To date, the primary publication on nanangenines, including Nanangenine D, focused on their discovery, isolation, and structural characterization[1]. While the compounds were assayed for in vitro activity against bacteria, fungi, mammalian cells, and plants, the specific results for Nanangenine D have not been detailed in subsequent publications[1].
There is currently no published information regarding the specific mechanism of action or any signaling pathways modulated by Nanangenine D. However, other drimane sesquiterpenoids isolated from various Aspergillus species have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines[8][9][10]. For instance, asperflavinoid A from Aspergillus flavipes showed inhibitory effects on HepG2 and MKN-45 cell lines[9]. Another study on drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp. reported moderate cytotoxicity against the human myelogenous leukemia cell line K562 for one of the new compounds. These findings suggest that Nanangenine D and its analogs could be of interest for further investigation into their potential cytotoxic and other pharmacological effects.
Conclusion
Nanangenine D is a structurally interesting drimane sesquiterpenoid produced by the novel Australian fungus, Aspergillus nanangensis. Its discovery highlights the rich chemical diversity present in underexplored microbial habitats. While its structure has been fully elucidated, its biological activity profile remains largely unexplored. Future research should focus on the comprehensive biological screening of Nanangenine D to uncover any potential therapeutic applications. Furthermore, elucidation of the specific enzymes involved in the nanangenine biosynthetic pathway could enable synthetic biology approaches for the production of novel drimane sesquiterpenoid derivatives.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. ijarset.com [ijarset.com]
- 5. Isolation and purification of deoxyribonucleosides from 90% 13C-enriched DNA of algal cells and their characterization by 1H and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drimane sesquiterpenoids from the Aspergillus oryzae QXPC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an NMR microprobe procedure for high-throughput environmental metabolomics of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
- 10. [PDF] Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 | Semantic Scholar [semanticscholar.org]
